N-Acetyl-DL-alanine

Description

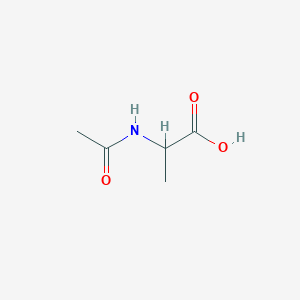

Structure

3D Structure

Properties

IUPAC Name |

2-acetamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHDTJVBEPMMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-69-1, 19436-52-3, 97-69-8 | |

| Record name | N-Acetylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC203819 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1115-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-acetyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of N Acetyl Dl Alanine

Enzymatic Biocatalytic Routes for N-Acetyl-DL-alanine Synthesis

Biocatalysis offers an environmentally sustainable alternative to traditional chemical synthesis, often providing high selectivity under mild conditions. nih.gov For this compound, enzymatic routes are particularly prominent in the resolution of the racemic mixture to produce enantiomerically pure D- or L-amino acids, a process of significant industrial importance. d-nb.infofrontiersin.org

The classic "Acylase Process" is a well-established industrial method for the kinetic resolution of racemic N-acetyl-amino acids. frontiersin.orgnih.gov This process utilizes stereospecific L- or D-aminoacylases (E.C. 3.5.1.4 or E.C. 3.5.1.81, respectively). frontiersin.org When this compound is subjected to an L-acylase, the enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer to yield L-alanine, leaving the N-Acetyl-D-alanine unreacted. vulcanchem.com The products, L-alanine and N-Acetyl-D-alanine, can then be separated. The recovered N-Acetyl-D-alanine can be racemized and recycled back into the process, enabling a dynamic kinetic resolution (DKR) that can theoretically achieve a 100% yield of the desired L-alanine. frontiersin.org

Recent advancements have focused on creating more efficient systems. This includes coupling N-succinyl-amino acid racemases (NSAR) with stereospecific acylases to create bienzymatic DKR systems for producing enantiopure L- or D-amino acids from inexpensive racemic N-acetyl-α-amino acids. frontiersin.orgnih.gov Furthermore, genetic and fermentation engineering have enabled novel whole-cell biocatalytic routes. One patented method describes the use of an L-amino acid isomerase to convert an L-amino acid into a D-amino acid, which is then converted into an N-acetyl-D-amino acid by an acyltransferase, avoiding chemical racemization steps entirely. wipo.int

Hydrolases, such as lipases and proteases, are also being explored for the synthesis of N-acyl amino acids through aminolysis or reverse hydrolysis reactions in vitro, which circumvents the need for cofactor regeneration required in some whole-cell systems. nih.govd-nb.info

| Biocatalytic Method | Enzyme(s) | Process | Key Feature |

| Acylase Process | L-Aminoacylase | Kinetic Resolution | Selective hydrolysis of the L-enantiomer from this compound. frontiersin.orgvulcanchem.com |

| Dynamic Kinetic Resolution | N-Succinyl-amino acid racemase (NSAR) + Acylase | Deracemization | In-situ racemization of the unreacted enantiomer allows for theoretical 100% conversion. frontiersin.orgnih.gov |

| Whole-Cell Synthesis | L-amino acid isomerase + Acyltransferase | Asymmetric Synthesis | Converts L-amino acids directly to N-acetyl-D-amino acids. wipo.int |

Strategic Chemical Synthesis Protocols for Racemic this compound

The most common and straightforward chemical method for preparing racemic this compound is the acetylation of DL-alanine using acetic anhydride (B1165640). google.comgoogle.comwipo.int The reaction is typically conducted in acetic acid, which serves as a solvent. google.com Various process conditions have been optimized to improve yield and purity while minimizing waste.

One established protocol involves acetylating DL-alanine with 1.2 to 1.3 molar equivalents of acetic anhydride in acetic acid at temperatures between 48 to 55°C. google.com Following the reaction, evaporation of the acetic acid and subsequent crystallization from water yields this compound with a purity of 98.7-99% and a yield of 78-83%. google.comgoogle.com

An improved, "salt-free" variant aims to eliminate the aqueous work-up step, which can be a drawback in large-scale production. google.com This process involves carrying out the acetylation at a higher temperature range of 60-150°C in a concentration of less than 3 moles of the amino acid per liter of acetic acid. google.comgoogle.comwipo.int The final product is then obtained directly as a melt or solid by concentrating the reaction mixture, resulting in high yield and purity suitable for direct use in subsequent enzymatic resolution steps. google.comwipo.int A patented method utilizing sodium acetate (B1210297) as a catalyst reports yields exceeding 80%. vulcanchem.com

| Reagents | Conditions | Yield & Purity | Source |

| DL-alanine, Acetic Anhydride (1.2-1.3 equiv.), Acetic Acid | 48-55°C, followed by crystallization from water | 78-83% Yield, 98.7-99% Purity | google.comgoogle.com |

| DL-alanine, Acetic Anhydride, Acetic Acid | 60-150°C, <3 mol/L concentration | High Yield & Purity | google.comwipo.int |

| DL-alanine, Acetic Anhydride, Acetic Acid, Sodium Acetate (catalyst) | 160°C, 15 mbar | >80% Yield | vulcanchem.com |

Derivatization Strategies and Analog Synthesis of this compound

This compound is a versatile precursor for the synthesis of a variety of analogs through transformations of its carboxylic acid and alkyl side chain.

The synthesis of alkyl esters, such as this compound methyl ester, is a common derivatization. These esters are valuable intermediates, notably as substrates in the enzymatic resolution for producing optically pure D-alanine. researchgate.netnih.gov A biocatalytic resolution using an esterase from Bacillus cereus expressed in E. coli has been developed for this compound methyl ester. researchgate.netnih.gov

The chemical synthesis of these esters can be achieved through standard esterification methods, such as Fischer esterification, which involves reacting this compound with the corresponding alcohol (e.g., methanol) in the presence of an acid catalyst. Another synthetic route involves the reduction and ring-opening of azlactone derivatives. ut.ac.ir For example, azlactones can be treated with magnesium in methanol (B129727) (Mg/MeOH), which reduces the olefinic bond and opens the ring to produce racemic N-acetyl phenylalanine methyl esters, a strategy applicable to alanine (B10760859) derivatives as well. ut.ac.ir

The carboxyl group of this compound can be converted to an amide functional group. The synthesis of this compound methylamide is achieved by reacting this compound with methylamine. vulcanchem.com This transformation is a direct amidation reaction. In a laboratory or industrial setting, this may involve the use of coupling agents to activate the carboxylic acid, facilitating the nucleophilic attack by the amine and leading to the formation of the amide bond. The resulting this compound methylamide is a racemic mixture of D- and L-enantiomers. vulcanchem.com

Halogenated derivatives of this compound can be synthesized through several strategies. A facile synthesis of α-halo-N-acetyl-D,L-alanine derivatives has been developed. usu.edu This can involve, for instance, the addition of hydrogen chloride to 2-acetamidoacrylic acid to form an α-chloroalanine derivative in situ. acs.org

Another approach targets the N-alkyl group. For example, N-(2-chloroethyl)-DL-alanine esters have been synthesized via two primary methods:

Reductive Amination: Reacting pyruvic acid with 2-chloroethylamine (B1212225) in the presence of a reducing agent like sodium cyanoborohydride. researchgate.net

Alkylation: Reacting an α-haloalkanoic acid ester with 2-chloroethylamine. researchgate.net

Furthermore, N-acyl-2,3-dihaloalanines can serve as precursors, where reactions with nucleophiles can lead to the displacement of the α-halo group. acs.org

The introduction of a mercapto (sulfhydryl) group at the α- or β-position of the alanine scaffold creates important synthetic intermediates.

α-Mercapto Alanine Derivatives: A convenient synthesis of N-acetyl-α-mercapto-DL-alanine has been reported. acs.org The method involves the addition of hydrogen chloride to 2-acetamidoacrylic acid to generate the α-chloroalanine derivative in situ, which is then treated with hydrogen sulfide (B99878) in acetic acid to yield the target α-mercapto compound. acs.org An alternative route involves converting the α-chloro derivative to an α-acetylthioalanine intermediate using thiolacetic acid, followed by removal of the S-acetyl group via methanolysis to give the free mercaptan. usu.eduacs.org

β-Mercapto Alanine Derivatives: The synthesis of β-mercapto derivatives often proceeds through a dehydroalanine (B155165) intermediate. A facile synthesis of the E and Z isomers of methyl β-chloro-N-acetyldehydroalaninate has been developed. usu.edu These halogenated dehydroalanine derivatives can then be reacted with a mercaptan, which displaces the chlorine atom to form the corresponding β-mercapto derivative with retention of stereochemistry. usu.edu

| Derivative Type | Synthetic Strategy | Key Reagents | Source |

| α-Mercapto | Nucleophilic substitution on α-haloalanine | 2-Acetamidoacrylic acid, HCl, H₂S | acs.org |

| α-Mercapto | Thioacetate displacement & deprotection | α-Chloroalanine, Thiolacetic acid, Methanol | usu.eduacs.org |

| β-Mercapto | Nucleophilic substitution on β-halodehydroalanine | Methyl β-chloro-N-acetyldehydroalaninate, Mercaptan | usu.edu |

Synthesis of N-Acetyl-dehydroalanine and Related Unsaturated Derivatives

The synthesis of N-acetyl-dehydroalanine (the N-acetylated form of dehydroalanine, DHA) and its derivatives is a significant area of research, as these unsaturated amino acids are valuable precursors for creating a variety of non-proteinogenic amino acids. uminho.pt N-acylated dehydroalanine derivatives are stable compounds, unlike the highly reactive and unstable primary enamine, dehydroalanine. wikipedia.org These derivatives serve as key intermediates for synthesizing novel amino acid structures through addition reactions. uminho.pt

One common strategy for preparing N-acyl dehydroalanine derivatives involves the dehydration of N-acetyl-β-hydroxyamino acid precursors, such as those derived from serine. For instance, treatment of N-acyl, β-hydroxyamino acid esters with an excess of acetic anhydride in the presence of pyridine (B92270) can yield N-acetyl, N-acyldehydroamino acid esters. uminho.pt Another established route proceeds via the conversion of cysteine derivatives, utilizing various reagents to facilitate the elimination of the thiol group. wikipedia.org

A versatile and high-yield method for producing N,N-diprotected dehydroamino acid derivatives employs tert-butyl pyrocarbonate and 4-dimethylaminopyridine. uminho.pt This approach allows for the synthesis of substrates that are highly reactive towards nucleophiles. The resulting α,β-unsaturated carbonyl system is electrophilic and readily undergoes Michael addition reactions with a wide range of nucleophiles, including nitrogen heterocycles (like pyrazole, indole, imidazole), amines, and thiols. uminho.ptwikipedia.orgnsf.gov For example, the reaction of N,N-diprotected dehydroalanine with nitrogen heterocycles can produce novel β-substituted alanines. uminho.pt

A general procedure for preparing N-acetyl dehydroalanine amides involves the coupling of acetamidoacrylic acid with a suitable amine. tandfonline.com This reaction is often mediated by coupling agents such as 1,3-dicyclohexylcarbodiimide (DCCI) in the presence of N-hydroxysuccinimide (HONSu). tandfonline.com The reaction mixture is typically cooled and then stirred at room temperature for an extended period to ensure completion. tandfonline.com

These synthetic routes are summarized in the table below.

| Starting Material | Reagents/Method | Product | Key Features |

| N-acetyl-serine esters | Acetic anhydride, pyridine | N-acetyl, N-acyldehydroamino acid esters | Dehydration reaction introduces the double bond. uminho.pt |

| N-acetyl-cysteine derivatives | Various elimination reagents | N-acetyl-dehydroalanine derivatives | Elimination of the thiol group forms the unsaturated bond. wikipedia.org |

| Acetamidoacrylic acid & Amine | DCCI, HONSu | N-acetyl-dehydroalanine amides | Forms amide derivatives of N-acetyl-dehydroalanine. tandfonline.com |

| N,N-diprotected dehydroalanine | Nitrogen heterocycles (e.g., pyrazole, indole) | β-(heterocyclic) substituted alanines | Michael addition of nucleophiles to the unsaturated system. uminho.ptresearchgate.net |

Generation of Isotopically Labeled this compound for Advanced Research (e.g., Deuterated Analogues)

Isotopically labeled this compound is a crucial tool in various fields of advanced research, including metabolic studies, protein turnover analysis, and enzyme kinetics. The incorporation of stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) allows for the precise tracking of molecules through complex biological and chemical systems. cdnsciencepub.com

The synthesis of deuterated this compound can be achieved through several routes. One prominent method involves the catalytic reduction (deuteration) of an unsaturated precursor. For instance, the synthesis of L-phenyl-d₅-alanine-2,3,3-d₃ has been described starting from a deuterated benzaldehyde (B42025) derivative, which is converted to an oxazolone. cdnsciencepub.com Catalytic reduction of this intermediate with deuterium gas, followed by hydrolysis, yields N-acetyl-DL-phenylalanine with deuterium incorporated at specific positions. Subsequent enzymatic deacylation can resolve the L-amino acid. cdnsciencepub.com This general strategy can be adapted for the synthesis of this compound-d₄, where deuterium is incorporated at the α- and β-positions. cdnsciencepub.comas-1.co.jpcymitquimica.com Commercially available variants include N-Acetyl-D-alanine-2,3,3,3-d₄ and the corresponding DL mixture. as-1.co.jp

Similarly, labeling with carbon-13 can be accomplished by starting with ¹³C-labeled precursors. The preparation of DL-N-acetylalanine-2,3-¹³C₂ has been documented, starting from ¹³C-labeled acetic acid. lookchem.com This involves a multi-step synthesis to create DL-2-bromopropionic-2,3-¹³C₂ acid, which is then aminated and subsequently acetylated with acetic anhydride to yield the final ¹³C-labeled this compound. lookchem.com

Enzymatic synthesis provides an alternative and often highly specific method for producing labeled amino acids. google.com For example, labeled L-alanine can be synthesized from labeled pyruvate (B1213749) using a cocktail of enzymes including pyruvate-alanine transaminase. google.com The resulting labeled L-alanine can then be chemically acetylated to produce N-acetyl-L-alanine. Racemization can be induced thermally in the presence of acetic anhydride to furnish the DL-mixture if required. google.com

The table below details examples of isotopically labeled this compound analogues and their precursors.

| Labeled Compound | Isotope(s) | Precursor(s) | Synthetic Method Highlight |

| This compound-2,3,3,3-d₄ | ²H (D) | Unsaturated alanine precursor (e.g., from an oxazolone) | Catalytic deuteration followed by hydrolysis. cdnsciencepub.com |

| This compound-2,3-¹³C₂ | ¹³C | Acetic-1,2-¹³C₂ acid | Multi-step synthesis involving bromination, amination, and acetylation. lookchem.com |

| N-Acetyl-L-alanine (¹⁵N) | ¹⁵N | ¹⁵N-labeled L-alanine | Acetylation of the isotopically labeled amino acid. ckisotopes.com |

| N-Acetyl-d₃-DL-alanine-2,3,3,3-d₄ | ²H (D) | Deuterated alanine and deuterated acetyl source | Combination of deuterated starting materials. |

Chiral Resolution and Enantioselective Discrimination of N Acetyl Dl Alanine

Enzymatic Approaches for Kinetic Resolution of N-Acetyl-DL-alanine Enantiomers

Kinetic resolution is a widely used method for separating enantiomers, exploiting the differential reaction rates of a chiral catalyst with the two enantiomers of a racemic mixture. In the case of this compound, enzymatic kinetic resolution has proven to be a highly effective strategy.

Optimization of Biocatalyst Selection

The choice of biocatalyst is paramount to the success of the enzymatic resolution process. Enzymes such as esterases and aminoacylases have demonstrated significant potential for the enantioselective hydrolysis of this compound derivatives. biocrick.comcapes.gov.brharvard.edu

Esterases from Bacillus cereus : An esterase derived from Bacillus cereus WZZ001 has shown high hydrolytic activity and stereoselectivity. nih.gov When the gene for this esterase was expressed in Escherichia coli BL21 (DE3), the resulting whole-cell biocatalyst was effective in the resolution of this compound methyl ester. nih.gov This approach highlights the utility of recombinant microorganisms as efficient and readily available sources of valuable enzymes. biocrick.comnih.gov

Aminoacylases from Escherichia coli or Bacillus subtilis : Aminoacylases are another class of enzymes that have been successfully employed for the resolution of N-acylamino acids. capes.gov.brharvard.edu For instance, acylase I from porcine kidney and the fungus Aspergillus are known for their broad substrate specificity and high enantioselectivity in hydrolyzing N-acyl-L-amino acids. harvard.edu Immobilized cells of Bacillus subtilis have also been used for the production of D-alanine from DL-alanine, demonstrating the versatility of microbial enzymes in chiral separations. biocrick.com

Process Parameters Influencing Enantiomeric Excess and Yield in Biocatalysis

For the biocatalytic resolution of this compound methyl ester using immobilized E. coli cells expressing a B. cereus esterase, the optimal conditions were found to be a pH of 7.0, a temperature of 40°C, and a substrate concentration of 700 mM. nih.gov Under these conditions, an impressive enantiomeric excess of the product (e.e.p) of 99.50% and a substrate enantiomeric excess (e.e.s) of 99.99% were achieved. biocrick.comnih.gov

Similarly, in the resolution of N-acetyl-DL-methionine using aminoacylase (B1246476), optimal conditions were identified as a temperature of 37°C, pH 7.5, a Co2+ concentration of 0.5 mmol/L, and a substrate concentration of 0.06 mol/L, resulting in a 45% yield of L-Methionine with an optical purity of about 95.4%. researchgate.net For the resolution of N-acetyl-D,L-3-methoxy-alanine by immobilized cells with aminoacylase, the optimal temperature and pH were 50°C and 7.0, respectively. researchgate.net

| Parameter | Optimal Value for this compound methyl ester resolution | Optimal Value for N-acetyl-DL-methionine resolution | Optimal Value for N-acetyl-D,L-3-methoxy-alanine resolution |

| Temperature | 40°C | 37°C | 50°C |

| pH | 7.0 | 7.5 | 7.0 |

| Substrate Concentration | 700 mM | 0.06 mol/L | 500 mmol/L |

| Activator | - | 0.5 mmol/L Co2+ | 0.1 mmol/L CoCl2 |

Reusability and Stability of Immobilized Enzyme Systems for this compound Resolution

In the case of the immobilized recombinant B. cereus esterase in E. coli cells, the biocatalyst exhibited excellent reusability, retaining 86.04% of its initial activity after 15 repeated reaction cycles. biocrick.comnih.gov This demonstrates the robustness of the whole-cell immobilization technique, which involved embedding and cross-linking. biocrick.comnih.gov Similarly, immobilized Bacillus subtilis cells used for D-alanine production were successfully applied for more than 15 cycles. biocrick.com The continuous use of immobilized cells for the resolution of N-acetyl-D,L-valine also showed high stability, with an average conversion rate of 90.8% over 10 cycles. researchgate.net

Preferential Crystallization Strategies for DL-Racemate Optical Resolution

Preferential crystallization is a technique that can be applied to resolve conglomerates, which are racemic mixtures that crystallize as a physical mixture of separate D- and L-enantiomer crystals. This method involves inducing the crystallization of one enantiomer from a supersaturated solution of the racemate.

While direct preferential crystallization of this compound is not extensively detailed, the principle has been successfully applied to other N-acyl-DL-amino acids. acs.org For this method to be effective, the racemic mixture must form a conglomerate. The process often involves seeding a supersaturated solution with crystals of the desired enantiomer. A variation of this technique involves the addition of chiral enantioselective polymers to the supersaturated solution to inhibit the crystallization of one enantiomer, thereby allowing the other to precipitate. google.com The success of preferential crystallization is highly dependent on the specific properties of the compound and the solvent system used.

Chromatographic Enantioseparation Techniques for this compound

Chromatographic methods offer a powerful alternative for the analytical and preparative separation of enantiomers. These techniques rely on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).

Development and Application of Chiral Stationary Phases for this compound Enantiomers

A variety of chiral stationary phases have been developed for the enantioseparation of amino acids and their derivatives, including this compound. researchgate.netuni-muenchen.de These CSPs are often based on chiral selectors such as cyclodextrins, macrocyclic antibiotics, proteins, and chiral crown ethers. researchgate.net

Teicoplanin-based CSPs : The CHIROBIOTIC T™ chiral column, which utilizes the glycopeptide teicoplanin as the chiral selector, has been successfully used for the simultaneous enantiomeric separation of racemic amino acids and N-acetyl-amino acids. researchgate.net This type of CSP has proven to be particularly effective for racemates with an acidic chiral center, such as N-blocked amino acids. sigmaaldrich.com

Polysaccharide-based CSPs : Chiral columns derived from polysaccharides, such as cellulose (B213188) and amylose, are widely used for enantioseparation. researchgate.net For instance, a study on the enantioseparation of N-acetyl-dl-cysteine derivatives tested seven different polysaccharide-based chiral columns in reversed-phase mode, with the Chiralcel OZ-3R column providing complete separation. nih.govresearchgate.net

Cyclodextrin-based CSPs : Modified cyclodextrins are also employed as chiral selectors. For example, a Lipodex E column, which is an octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin, has been used for the gas chromatographic separation of N-trifluoroacetyl-O-methyl ester derivatives of amino acids, including alanine (B10760859). d-nb.info

The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. Factors such as the nature of the chiral selector, the type of derivatization of the analyte, and the composition of the mobile phase all play a significant role in the retention and resolution of the enantiomers. sioc-journal.cn

| Chiral Stationary Phase Type | Example | Application for this compound or related compounds |

| Glycopeptide-based | CHIROBIOTIC T™ (Teicoplanin) | Simultaneous enantioseparation of amino acids and N-acetyl-amino acids. researchgate.net |

| Polysaccharide-based | Chiralcel OZ-3R | Enantioseparation of N-acetyl-dl-cysteine derivatives. nih.govresearchgate.net |

| Cyclodextrin-based | Lipodex E | GC separation of N-trifluoroacetyl-O-methyl ester derivatives of amino acids. d-nb.info |

| Amino acid derivative-based | Chirasil-Val | GC separation of amino acid enantiomers. d-nb.info |

Mechanistic Investigations of Enantiomeric Recognition in Chiral Chromatography

Chiral chromatography is a cornerstone technique for the separation of enantiomers. The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP). The effectiveness of the separation is contingent on the degree of difference in these interactions, which are often a combination of hydrogen bonding, π-π interactions, steric hindrance, and dipole-dipole forces. mdpi.com

The study of these interactions is further elucidated by varying experimental conditions such as temperature and mobile phase composition. mdpi.comoup.com By analyzing the thermodynamic data (changes in enthalpy and entropy) derived from these experiments, researchers can infer the primary driving forces behind the chiral recognition process. oup.com

Displacement Chromatography Studies Using N-Acetyl-D-alanine as a Competing Agent

Displacement chromatography is a powerful tool for probing the specific interactions between a solute and a stationary phase. oup.com In the case of resolving this compound, N-acetyl-D-alanine can be introduced into the mobile phase as a competing agent. sigmaaldrich.comoup.com This competitor specifically vies for the binding sites on the chiral stationary phase, particularly the aglycone pocket of a vancomycin-based CSP. sigmaaldrich.comoup.com

By observing the changes in the retention of the enantiomers of a target analyte (such as D,L-dansyl amino acids) as a function of the competitor's concentration, the extent to which the aglycone pocket is involved in the chiral recognition can be quantified. oup.com A model that considers both stereoselective and non-stereoselective interactions is used to analyze the experimental data. oup.com Such studies have demonstrated that for dansyl amino acids, a significant portion of their interaction with the vancomycin (B549263) stationary phase occurs at the aglycone pocket, and this interaction is enantioselective. oup.com

These displacement studies provide valuable insights into the mechanism of chiral separation and can aid in the optimization of chromatographic conditions for enhanced enantiomeric resolution. oup.com

Racemization Methods for N-Acetyl-D/L-α-aminocarboxylic Acids for Enhanced Enantiomer Production

Several methods have been developed for the racemization of N-acetyl-D/L-α-aminocarboxylic acids like N-Acetyl-alanine. One common approach involves heating the melt of the N-acetyl-amino acid. However, this method can require prolonged heating times, leading to discoloration and the formation of decomposition byproducts, such as acetylated dipeptides. google.comgoogle.com

To mitigate these issues, various improvements have been introduced. One such method involves the addition of a small amount of acetic anhydride (B1165640) (typically 0.1 to 2% by weight) to the melt. google.com This addition can significantly reduce the required residence time for complete racemization at elevated temperatures (between 115°C and 210°C), thereby minimizing degradation. google.com

Another strategy involves converting a portion of the N-acetyl-D(L)-α-amino carboxylic acid to its corresponding salt before or during the heating process. google.comwipo.int This approach allows for longer residence times at higher temperatures without a significant increase in the formation of byproducts. google.comwipo.int The racemization can also be carried out in an aqueous solution at a controlled pH (typically 6-7) and temperature (40-90°C) with the addition of at least an equimolar amount of an acidic anhydride. google.com

These racemization techniques are crucial for creating economically viable and efficient processes for the large-scale production of enantiomerically pure amino acids and their derivatives.

Analytical Methodologies for Assessing Enantiomeric Purity and Excess of this compound

The accurate determination of enantiomeric purity and enantiomeric excess (e.e.) is critical in the quality control of chiral compounds. A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used method. researchgate.netnih.gov This can be done in two primary ways:

Using a chiral stationary phase (CSP): The enantiomers are directly separated on a column that has a chiral selector immobilized on the stationary phase. researchgate.net

Using a chiral derivatizing agent: The enantiomers are first reacted with a chiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral column. researchgate.net Reagents such as (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) are used for this purpose. researchgate.netrsc.org

Gas Chromatography (GC) is another chromatographic technique used for enantiomeric separation, often requiring derivatization of the amino acids to make them volatile. researchgate.net

Capillary Electrophoresis (CE) offers a high-efficiency separation method for charged species like amino acids and their derivatives. researchgate.net

Mass Spectrometry (MS) , while inherently "chiral-blind," can be used for chiral analysis when coupled with other techniques. polyu.edu.hkresearchgate.net For instance, when combined with chromatography (LC-MS or GC-MS), it provides highly sensitive and selective detection of the separated enantiomers. researchgate.netnih.gov Chiral recognition can also be observed directly in the mass spectrometer by forming diastereomeric complexes with a chiral selector and analyzing their relative abundances or fragmentation patterns. polyu.edu.hk

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric purity. researchgate.net In the presence of a chiral solvating agent or a chiral shift reagent, the NMR signals of the two enantiomers may be sufficiently different to allow for their quantification. acs.org

A study on the kinetic resolution of this compound methyl ester using immobilized E. coli cells reported achieving an enantiomeric excess of 99.99% under optimal conditions. nih.gov This highlights the high levels of purity that can be achieved and the need for precise analytical methods to verify these results.

Interactive Data Table: Analytical Techniques for Enantiomeric Purity

| Analytical Technique | Principle of Separation/Discrimination | Common Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile phase and a chiral stationary phase, or separation of diastereomeric derivatives on an achiral phase. researchgate.netnih.gov | Direct enantioseparation on a chiral column or after derivatization. researchgate.net |

| Gas Chromatography (GC) | Separation of volatile derivatives based on their interaction with a stationary phase. researchgate.net | Analysis of volatile derivatives of the enantiomers. researchgate.net |

| Capillary Electrophoresis (CE) | Differential migration of charged species in an electric field. researchgate.net | Separation of the enantiomers based on their electrophoretic mobility in the presence of a chiral selector. researchgate.net |

| Mass Spectrometry (MS) | Coupled with a separation technique (LC/GC) for detection, or by forming diastereomeric complexes for direct analysis. polyu.edu.hkresearchgate.net | Quantitation of separated enantiomers with high sensitivity and selectivity. researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation of enantiomeric signals in the presence of a chiral auxiliary. researchgate.netacs.org | Determination of enantiomeric ratio by integrating the distinct signals of the enantiomers. acs.org |

Enzymatic Interactions and Biochemical Functionality of N Acetyl Dl Alanine

N-Acetyl-DL-alanine as a Substrate in Enzymatic Hydrolysis and Transacetylation Reactions

The acetylated form of alanine (B10760859) is a key substrate for several enzymes, particularly those involved in hydrolysis. This process is central to both industrial production of pure amino acid enantiomers and biological catabolism.

Aminoacylases and other amidohydrolases are enzymes that catalyze the hydrolysis of N-acyl-amino acids. The stereospecific hydrolysis of N-acetyl-DL-amino acids by these enzymes is one of the most widely used methods for the optical resolution of DL-amino acids. researchgate.net N-Acetyl-D-alanine, specifically, can be used as a substrate to identify and characterize D-aminoacylase or amidohydrolase activities.

Aminoacylase (B1246476) I (ACY1) is a key cytoplasmic enzyme from the M20 metalloenzyme family involved in the final step of catabolizing N-acetylated proteins. nih.govresearchgate.net After larger N-acetylated peptides are broken down by N-acylpeptide hydrolase (APH), ACY1 deacetylates the resulting N-terminal amino acid, making the free amino acid available for protein synthesis. nih.govresearchgate.net Mutations in the gene encoding for aminoacylase-1 (ACY1) can lead to an inborn error of metabolism characterized by increased urinary levels of N-acetylated amino acids, including N-acetyl-L-alanine. caymanchem.com

The activity of these enzymes is highly dependent on specific reaction conditions. Studies on the enzymatic resolution of various N-acetylated amino acids have identified optimal parameters for temperature and pH, as well as the influence of metal ions, which can act as activators or inhibitors. For instance, Co²+ and Mg²+ often enhance aminoacylase activity, whereas Cu²+ and Zn²+ can have a clear inhibitory effect. researchgate.net

| N-Acetyl Amino Acid Substrate | Optimal Temperature | Optimal pH | Activators | Inhibitors | Reference |

|---|---|---|---|---|---|

| N-acyl-DL-alanine | 65°C | 8.0 | Co²+ | Not specified | nih.gov |

| N-acetyl-DL-3-methoxy-alanine | 50°C | 7.0 | Co²+, Mg²+ | Cu²+, Zn²+ | researchgate.net |

| N-acetyl-DL-methionine | 37°C | 7.5 | Co²+ | Not specified | researchgate.net |

The kinetics of enzymatic hydrolysis of N-acetylated amino acids are often described by the Michaelis-Menten model. azom.com This model relates the reaction rate to the substrate concentration and allows for the determination of two key parameters: the maximum reaction rate (Vmax) and the Michaelis constant (KM). azom.com Vmax represents the maximum rate of product formation when the enzyme is saturated with the substrate, while KM is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. azom.com

The general mechanism for enzyme-catalyzed hydrolysis involves the substrate (S) binding to the enzyme's (E) active site to form an enzyme-substrate complex (E-S). azom.comnews-medical.net Subsequently, the product (P) is formed and released from the enzyme. azom.comnews-medical.net For this compound, a stereospecific aminoacylase will selectively hydrolyze one enantiomer (typically the L-form), leaving the other (D-form) unchanged. nanalysis.com

Kinetic parameters are typically determined by measuring the initial reaction rates at various substrate concentrations and plotting the data. azom.com A Lineweaver-Burk plot, which is a double reciprocal plot of the reaction rate versus substrate concentration, is commonly used to derive Vmax and KM from the experimental data. azom.com For the hydrolysis of a related compound, N-acetyl-DL-methionine, by porcine acylase, the KM was determined to be 0.24 mol/L and the Vmax was 0.3152 mmol L⁻¹ s⁻¹. azom.comnanalysis.com

Investigation of this compound Interactions with Other Biologically Relevant Enzymes (e.g., Alpha-Chymotrypsin)

Alpha-chymotrypsin, a serine protease, primarily cleaves peptide bonds adjacent to large hydrophobic amino acids like tryptophan, tyrosine, and phenylalanine. wikipedia.org However, like many proteases, it can also hydrolyze amide bonds in vitro. wikipedia.org This property allows for the use of N-acetylated amino acid derivatives as substrate analogs to study the enzyme's activity. wikipedia.org

While this compound is not a primary substrate for chymotrypsin, its derivatives have been instrumental in probing the enzyme's active site and mechanism. For example, studies have used N-nitroso-N-(1-naphthylmethyl)-N'-isobutyrylalanine, an N-nitrosamide derivative of alanine, as an enzyme-activated inhibitor. nih.gov This compound led to the irreversible inhibition of alpha-chymotrypsin by alkylating the active-site serine residue (Ser-195), demonstrating how alanine derivatives can be targeted to the enzyme's core catalytic machinery. nih.gov

Furthermore, research on chymotrypsin itself has shown the importance of N-terminal acetylation. When the N-terminal alanine (Ala149) of alpha-chymotrypsin is acetylated, the enzyme's sensitivity to inactivation at high pH is significantly altered. nih.gov This demonstrates that the protonation state of N-terminal amino groups is crucial for the enzyme's conformational stability and activity. nih.gov

Potential Roles in Protein Modification Analogues and Enzyme Inhibition Studies

N-acetylation is a widespread and highly conserved post-translational modification in eukaryotes, affecting approximately 85% of all human proteins. hmdb.canilssonlab.se This modification, occurring at the N-terminus of proteins, is catalyzed by N-terminal acetyltransferases (NATs) and is thought to protect proteins from degradation. nih.govresearchgate.netnilssonlab.se Free N-acetylated amino acids, such as N-acetyl-L-alanine, can be generated from the breakdown of these N-terminally acetylated proteins. hmdb.canilssonlab.se Therefore, this compound can serve as a simple analogue for studying the recognition and processing of these modified protein termini.

In addition to their role as analogues, N-acetylated amino acid derivatives are developed for enzyme inhibition studies. As mentioned, a complex alanine derivative was used to specifically label the active site of alpha-chymotrypsin, providing a method that could be applied to other hydrolytic enzymes. nih.gov The study of these interactions is crucial for understanding enzyme mechanisms and for the development of targeted inhibitors.

Research on N-Acetylated Amino Acid Conjugates: Enzymatic Synthesis and Catabolism

The metabolism of N-acetylated amino acids involves both their synthesis and breakdown, processes catalyzed by distinct enzyme families.

Enzymatic Synthesis: The formation of N-acetylated amino acid conjugates is a key biological process. In aminoacidopathies, transferases catalyze the acetylation of amino acids. mdpi.com More broadly, the enzymatic synthesis of N-acyl amino acids (NAAAs) can be categorized into ATP-dependent and ATP-independent pathways. nih.gov

ATP-dependent enzymes: These are typically acyl-adenylating enzymes that activate a carboxylic acid by forming an acyl-adenylate intermediate, which then reacts with the amino acid. nih.gov

ATP-independent enzymes: This category includes hydrolases like lipases and aminoacylases operating in reverse. nih.gov These enzymes can form a transient acyl-enzyme intermediate that facilitates the nucleophilic attack by the amino group of the amino acid. nih.gov The enzymatic synthesis of anilide derivatives of N-acylated amino acids has also been demonstrated using proteases like papain. researchgate.net

Catabolism: The breakdown of N-acetylated proteins and peptides is a stepwise process. nih.gov It is generally understood that two main enzymes are involved:

N-acylpeptide hydrolase (APH): This enzyme cleaves N-blocked peptides that are generated during the proteolysis of N-acetylated proteins. nih.govresearchgate.net

Aminoacylase 1 (ACY1): This enzyme then acts on the released N-terminal acetylated amino acid, hydrolyzing the acetyl group to yield a free amino acid that can be reused for protein synthesis. nih.govresearchgate.nethmdb.ca

This catabolic pathway is essential for recycling amino acids from proteins that have been marked by N-terminal acetylation. nih.gov

Metabolic Investigations and Biological Pathways Involving N Acetyl Dl Alanine

Analysis of N-Acetyl-DL-alanine within Alanine (B10760859) Metabolism and Intermediary Pathways

This compound is an N-acylated amino acid, a class of molecules involved in diverse biological processes. nih.gov The metabolic significance of this compound is intrinsically linked to its parent amino acid, alanine. Alanine is a central molecule in intermediary metabolism, acting as a crucial link between glycolysis and the citric acid (TCA) cycle through its conversion to pyruvate (B1213749). The glucose-alanine cycle, for instance, facilitates the transport of nitrogen from muscles to the liver for urea synthesis, with alanine being synthesized in the muscle from pyruvate and then converted back to pyruvate in the liver for gluconeogenesis. up.ac.za

The acetylation of the amino group in alanine to form N-Acetyl-alanine alters its metabolic availability. For N-Acetyl-L-alanine to enter these central pathways, it would typically first be hydrolyzed by an aminoacylase (B1246476) (such as aminoacylase-1, ACY1) to yield acetate (B1210297) and L-alanine. hmdb.ca L-alanine can then be transaminated to pyruvate, a key substrate for the TCA cycle and gluconeogenesis. up.ac.za Therefore, N-Acetyl-L-alanine can be considered a temporarily capped form of L-alanine. The presence of N-acetylated amino acids can be the result of enzymatic synthesis by N-acetyltransferases or through the degradation of N-acetylated proteins. hmdb.ca

Applications of Isotope Tracing Studies in Elucidating Metabolic Fates

Isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways. By labeling a precursor molecule with a stable isotope (e.g., deuterium (B1214612) (D), carbon-13 (¹³C)), researchers can follow its conversion into various downstream metabolites, providing a dynamic view of metabolic flux. nih.govlsu.edu While specific metabolic tracing studies utilizing this compound-d7 or this compound-2-d1 are not extensively detailed in the available literature, the methodology is widely applied to related compounds to understand their metabolic fates. srdpharma.com

For example, studies using ¹³C-labeled glucose or amino acids have successfully elucidated the contributions of these precursors to the TCA cycle and other pathways. lsu.edunih.gov A similar approach for this compound would involve administering the deuterated compound and using mass spectrometry to detect and quantify the labeled downstream products. Such a study could reveal:

The rate of de-acetylation to form labeled alanine.

The incorporation of the labeled alanine-derived carbon skeleton into pyruvate, lactate, and TCA cycle intermediates like citrate and malate. nih.gov

The contribution to gluconeogenesis by tracking the appearance of the label in glucose.

Potential alternative metabolic routes for the intact N-acetylated molecule.

This technique is crucial for understanding how the acetylation of alanine affects its distribution and participation in the central energy metabolism under various physiological and pathological conditions. lsu.edunih.gov

Studies on Non-Enzymatic Formation of N-Acylated Amino Acid Conjugates in Biological Systems

While many N-acylated amino acids are formed via enzymatic processes, there is evidence for their non-enzymatic formation in biological systems. Research has shown that N-acylated amino acid conjugates can be formed non-enzymatically from the reaction of 2-keto acids and ammonia. This process is particularly relevant in the context of certain inborn errors of metabolism where the concentrations of specific 2-keto acids are elevated.

A proposed mechanism involves the reaction of a 2-keto acid, such as pyruvic acid (the keto-acid analog of alanine), with ammonia. This reaction can lead to the formation of N-Acetyl-alanine. The feasibility of such non-enzymatic reactions in vivo suggests that in conditions with high levels of pyruvic acid and ammonia, N-Acetyl-alanine could be formed without the direct involvement of an enzyme. This highlights a potential alternative route for the synthesis of N-acylated amino acids that may contribute to the metabolic profile in certain disease states.

Contextualization within Broader Cellular Metabolic Networks

The metabolic relevance of this compound is best understood by contextualizing it within the broader network of cellular metabolism.

TCA Cycle and Gluconeogenesis : The primary connection of N-Acetyl-L-alanine to the Tricarboxylic Acid (TCA) cycle and gluconeogenesis is through its conversion to L-alanine. L-alanine is a key glucogenic amino acid, meaning it can be converted to glucose. up.ac.za Following de-acetylation, L-alanine is converted to pyruvate. Pyruvate can then be converted to acetyl-CoA to enter the TCA cycle for energy production, or it can serve as a substrate for gluconeogenesis to synthesize new glucose, primarily in the liver. up.ac.za

Riboflavin Metabolism : Riboflavin (Vitamin B2) is the precursor for the essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). researchgate.netoaepublish.com Numerous enzymes, known as flavoproteins, require FAD or FMN to function. These enzymes are critical for a wide range of metabolic reactions, including the electron transport chain, fatty acid β-oxidation, and the catabolism of amino acids. oaepublish.comnih.govoregonstate.edu The enzymes involved in the oxidation of amino acid-derived keto-acids within the TCA cycle, for example, are dependent on these flavin coenzymes. Therefore, adequate riboflavin status is essential for the efficient processing of the alanine skeleton derived from N-Acetyl-L-alanine. researchgate.net

N-Acetyl-L-alanine and N-Acetyl-D-alanine as Metabolites in Human and Microorganismal Systems

Both the L- and D-isomers of N-acetyl-alanine have been identified as metabolites in various biological systems, from microorganisms to humans.

N-Acetyl-L-alanine is a known human metabolite. hmdb.ca Its presence can result from the breakdown of proteins that have been acetylated at their N-terminal alanine residue or from direct enzymatic acetylation. hmdb.ca Elevated levels of N-Acetyl-L-alanine in urine can be an indicator of aminoacylase-1 (ACY1) deficiency, an inborn error of metabolism. It has also been identified in microorganisms such as Saccharomyces cerevisiae (baker's yeast). hmdb.ca

N-Acetyl-D-alanine is also found in biological systems, particularly in microorganisms. It has been identified as a metabolite in Saccharomyces cerevisiae. nih.gov The parent D-amino acid, D-alanine, is a crucial component of the peptidoglycan layer of bacterial cell walls. nih.gov Enzymes involved in D-alanine metabolism, such as alanine racemase and D-amino acid dehydrogenase, are central to bacterial survival. nih.govfrontiersin.org Consequently, N-Acetyl-D-alanine and other D-alanine derivatives are valuable tools in studying bacterial cell wall biosynthesis and for identifying potential antibiotic targets. nbinno.com

Research Findings on N-Acetyl-alanine Isomers

| Isomer | Organism/System | Key Finding/Relevance | Citation |

|---|---|---|---|

| N-Acetyl-L-alanine | Humans | Endogenous metabolite; elevated levels in urine associated with ACY1 deficiency. | hmdb.ca |

| N-Acetyl-L-alanine | Saccharomyces cerevisiae | Identified as a fungal metabolite. | hmdb.ca |

| N-Acetyl-D-alanine | Saccharomyces cerevisiae | Identified as a fungal metabolite. | nih.gov |

| N-Acetyl-D-alanine | Bacteria (general) | Used in research to study D-alanine metabolism and peptidoglycan synthesis, which are targets for antibiotics. | nih.govnbinno.com |

Advanced Analytical Methodologies for Research on N Acetyl Dl Alanine

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of N-Acetyl-DL-alanine. These techniques provide detailed information on atomic connectivity, conformational arrangements, and the behavior of the molecule under specific conditions, such as irradiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structures and is particularly crucial for distinguishing between isomers—compounds with the same molecular formula but different arrangements of atoms. creative-biostructure.com For this compound, which is a racemic mixture of N-Acetyl-D-alanine and N-Acetyl-L-alanine, NMR can differentiate between these enantiomers.

While the NMR spectra of enantiomers are identical in an achiral solvent, their differentiation can be achieved by using a chiral environment. This can be accomplished through the use of chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers to form diastereomeric complexes, which have distinct NMR spectra. nih.gov For instance, the chemical shifts and coupling constants of the protons and carbons in the N-Acetyl-D-alanine and N-Acetyl-L-alanine moieties will differ within these diastereomeric complexes, allowing for their individual identification and quantification. creative-biostructure.comnih.gov

Advanced NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can further aid in the complete structural assignment of the individual isomers. creative-biostructure.com The Human Metabolome Database provides reference spectra for related compounds, such as the 1H NMR spectrum for N-Acetyl-L-alanine in H2O, which serves as a basis for comparative studies. hmdb.ca

Table 1: Predicted ¹H NMR Spectral Characteristics for Distinguishing this compound Enantiomers in a Chiral Environment This table is illustrative, based on the principle that diastereomeric complexes will exhibit different chemical shifts.

| Proton | Predicted Chemical Shift (ppm) for Diastereomeric Complex with N-Acetyl-D-alanine | Predicted Chemical Shift (ppm) for Diastereomeric Complex with N-Acetyl-L-alanine | Multiplicity |

| CH₃ (acetyl) | δ ~ 2.0 (slight shift) | δ ~ 2.0 (slight shift) | Singlet |

| CH₃ (alanine) | δ ~ 1.4 (distinct shift) | δ ~ 1.4 (distinct shift) | Doublet |

| α-CH (alanine) | δ ~ 4.3 (distinct shift) | δ ~ 4.3 (distinct shift) | Quartet |

| NH | δ ~ 8.1 (distinct shift) | δ ~ 8.1 (distinct shift) | Doublet |

Electron Spin Resonance (ESR) Studies for Characterization of Radical Species Induced by Radiation

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a specialized technique for studying species that have unpaired electrons, such as free radicals. When compounds like alanine (B10760859) are exposed to ionizing radiation (e.g., X-rays or electron beams), stable free radicals are formed. acs.orgresearchmap.jp ESR spectroscopy is used to detect and characterize these radiation-induced radicals. acs.org

Studies on irradiated alanine have identified several radical species. The most prominent is the "stable alanine radical" (SAR), formed by deamination. acs.org Another significant radical results from the abstraction of a hydrogen atom from the α-carbon. acs.orgresearchmap.jp Although much of the research has been conducted on L-alanine for applications in radiation dosimetry, the fundamental mechanisms of radical formation and the resulting ESR spectra are applicable to this compound. arxiv.orgarxiv.org

The ESR spectrum provides information about the g-tensor and hyperfine coupling tensors, which helps in determining the structure and electronic environment of the radical species. acs.org The density of radicals formed can be influenced by the type and energy of the radiation, with lower energy photons potentially leading to a higher density of radicals due to their high linear energy transfer (LET) nature. researchmap.jp

Mass Spectrometry for Identification and Quantification of this compound and its Analogues

Mass spectrometry (MS) is a fundamental analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used for the identification, quantification, and structural elucidation of molecules. nih.gov For this compound, MS can confirm its molecular weight and provide structural information through fragmentation patterns. massbank.eu

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Enantiomeric Composition

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. It is a robust method for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, chemical derivatization is required to increase their volatility. massbank.eu Common derivatizing agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or other silylating agents, which convert polar functional groups into less polar, more volatile TMS derivatives. massbank.euhmdb.ca

GC-MS is widely used in metabolomics for profiling compounds like N-acetyl amino acids in biological samples. hmdb.ca To determine the enantiomeric composition of this compound, a chiral stationary phase is used in the gas chromatograph. This allows for the separation of the derivatized D- and L-enantiomers before they enter the mass spectrometer, enabling their individual quantification.

Table 2: GC-MS Parameters for Analysis of N-Acetyl-alanine (as TMS derivative) Data compiled from the Human Metabolome Database. hmdb.ca

| Parameter | Value |

| Instrument Type | GC-MS |

| Derivative Type | 1 TMS (Trimethylsilyl) |

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column |

| Retention Index | 1257.6 |

| Derivative Formula | C₈H₁₇NO₃Si |

| Derivative Molecular Weight | 203.311 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing compounds in complex matrices such as plasma or brain tissue. nih.govresearchgate.net This method does not require derivatization for volatility, making it suitable for a broader range of molecules than GC-MS.

In LC-MS/MS analysis of this compound, the sample is first separated by liquid chromatography. The separation of D and L enantiomers can be achieved using a chiral stationary phase column. shimadzu.it After separation, the analyte enters the tandem mass spectrometer. The first mass spectrometer (MS1) selects the precursor ion (e.g., [M+H]⁺ for this compound), which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting product ions. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high specificity and allows for accurate quantification even at low concentrations in complex biological samples. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Ratio Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. sigmaaldrich.com For this compound, HPLC is essential for assessing its chemical purity and, crucially, for determining the ratio of its D and L enantiomers.

The separation of enantiomers by HPLC can be achieved through two main strategies:

Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). These columns contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. shimadzu.itsigmaaldrich.com

Indirect Separation: This method involves pre-column derivatization of the enantiomers with a chiral derivatizing agent. This reaction converts the enantiomeric pair into a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18 column). researchgate.netnih.gov A common approach for amino acids involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC). researchgate.netresearchgate.net

The separated enantiomers are then detected, typically by UV or fluorescence detectors, and the area under each peak is used to calculate the enantiomeric ratio and assess the enantiomeric purity of the sample. researchgate.net

Table 3: Comparison of Chiral HPLC Methodologies for Amino Acid Enantiomer Separation Based on principles described in cited literature. sigmaaldrich.comresearchgate.netresearchgate.net

| Methodology | Principle | Column Type | Derivatization | Advantages |

| Direct | Differential interaction of enantiomers with a chiral selector. | Chiral Stationary Phase (CSP) | Not required, but can be used to enhance detection. | Fewer sample preparation steps. |

| Indirect | Conversion of enantiomers into diastereomers that are separable on standard columns. | Achiral (e.g., C18, ODS) | Required (e.g., OPA + chiral thiol). | Can use common, less expensive columns; high sensitivity with fluorescent tags. |

Investigations of N Acetyl Dl Alanine in Biological Systems and Cellular Contexts

Studies in Microbial Model Organisms and Bioprocesses

Research involving N-Acetyl-DL-alanine and related compounds has been conducted across various microbial model organisms and in the context of bioprocesses. These studies often explore metabolic pathways, enzyme activities, and cellular adaptations.

Escherichia coli: In Escherichia coli, alanine (B10760859) metabolism is characterized by significant spatial and temporal heterogeneity within colony biofilms. Alanine is secreted by cells in anoxic regions and subsequently utilized as a carbon and nitrogen source by cells in oxic, nutrient-deprived areas, mediated by enzymes such as DadA and DadX biorxiv.orgnih.govbiorxiv.orgelifesciences.orgnih.gov. Studies indicate that E. coli peptidase does not hydrolyze this compound, suggesting a lack of direct enzymatic processing for this specific acetylated form by this enzyme . E. coli is also utilized in bioprocesses, and its metabolic network is a subject of ongoing research, which may indirectly involve acetylated amino acid metabolism researchgate.net.

Saccharomyces cerevisiae (Yeast): Saccharomyces cerevisiae exhibits complex alanine metabolism. Under hypoxic conditions, it releases L-alanine as an end product of glycolysis nih.gov. The alanine transaminase (ALT1) gene product plays a crucial role in both the biosynthesis and catabolism of alanine in S. cerevisiae cdnsciencepub.comfrontiersin.org. Furthermore, protein acetylation, a post-translational modification, is prevalent in yeast, affecting metabolic enzymes, including those involved in amino acid metabolism researchgate.netresearchgate.netnih.gov. While Candida boidinii possesses a 4-acetamidobutyrate deacetylase, this enzyme shows only low activity towards this compound scispace.com.

Other Microorganisms: The bacterium Pseudomonas sp. BA2 has been employed in bioprocesses for the production of L-alanine from this compound using immobilized cells and the enzyme L-aminoacylase researchgate.net. Protein acetylation is a significant post-translational modification in bacteria, influencing central and secondary metabolism, virulence, transcription, and translation researchgate.netfrontiersin.organnualreviews.orgnih.gov.

Drosophila melanogaster: Direct investigations of this compound within Drosophila melanogaster models were not identified in the reviewed literature. However, Vibrio cholerae interactions within Drosophila have been studied in relation to acetate (B1210297) assimilation regulated by the YfiQ protein asm.org.

Table 1: Microbial Metabolic Roles and this compound Relevance

| Organism/System | Key Findings Related to Alanine/Acetylation | Relevance to this compound |

| Escherichia coli | Spatially regulated alanine secretion (anoxic) and utilization (oxic) in colonies; DadA/DadX enzymes involved in alanine metabolism. | E. coli peptidase shows no hydrolysis of this compound . Used in bioprocesses; metabolic network studied researchgate.net. |

| Saccharomyces cerevisiae | L-alanine as a glycolysis end-product under hypoxia nih.gov; ALT1 gene central to alanine metabolism cdnsciencepub.comfrontiersin.org; widespread protein acetylation impacting metabolic enzymes researchgate.netresearchgate.netnih.gov. | Acetylation pathways are active, potentially influencing acetylated amino acid metabolism. |

| Candida boidinii | Possesses a 4-acetamidobutyrate deacetylase with low activity towards this compound scispace.com. | Indicates some microbial enzymes may interact with this compound, albeit with low specificity. |

| Pseudomonas sp. BA2 | Used to produce L-alanine from this compound via immobilized cells and L-aminoacylase researchgate.net. | Demonstrates a bioprocess application where this compound serves as a substrate for enzymatic conversion to L-alanine. |

| Bacteria (General) | Protein acetylation is a widespread post-translational modification affecting metabolism, virulence, etc. researchgate.netfrontiersin.organnualreviews.orgnih.gov. | Highlights the general importance of acetylation in bacterial physiology, suggesting potential, though not explicitly detailed, roles for acetylated amino acids in bacterial systems. |

Mammalian Cell Culture Studies and In Vitro Cellular Models for Metabolic Exploration

Studies employing mammalian cell cultures and in vitro models have provided insights into the presence and potential interactions of this compound within cellular environments.

This compound has been identified in human blood, suggesting its presence in mammalian physiological fluids hmdb.ca. Research utilizing HepaRG cells, a human liver cell line, has identified unexpected amino acid adducts, including those with alanine, following exposure to novel psychoactive substances. This indicates that cellular metabolic machinery can interact with or modify alanine in the presence of xenobiotics nih.gov. In other in vitro studies, this compound has been utilized as a tool to investigate specific molecular interactions, such as studying the aglycon pocket binding specificity of the antibiotic vancomycin (B549263) sigmaaldrich.com.

Consideration of this compound within Human Metabolomics and Exposome Research

This compound is cataloged within human metabolomic databases, such as the Human Metabolome Database (HMDB), and has been detected in human blood and urine samples hmdb.cahmdb.caserummetabolome.ca. Its identification in these biological matrices is often linked to its classification as part of the human exposome. This concept encompasses all environmental exposures an individual encounters throughout their life, suggesting that the presence of this compound in human samples is primarily due to exogenous exposure rather than endogenous synthesis hmdb.ca. Metabolomic studies, which aim to comprehensively identify and quantify small molecules within biological systems, frequently detect amino acids and their derivatives, placing this compound within this broad category of studied metabolites mdpi.com.

Exploration of Biological Relevance in Specific Health and Disease States

Direct associations between this compound and specific human health conditions, such as Guillain-Barré Syndrome or particular inborn errors of metabolism, were not explicitly detailed in the reviewed literature. However, the broader field of amino acid metabolism is recognized as being highly relevant to numerous physiological processes and disease states researchgate.net. Alterations in amino acid levels and their metabolic pathways can be indicative of or contribute to various pathological conditions. While specific research on this compound's role in disease is limited, its presence as an exposome component implies potential interactions with cellular systems that could, in turn, influence health outcomes.

Compound List:

this compound

Mechanistic Elucidation and Computational Modeling of N Acetyl Dl Alanine Interactions

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Complexes Involving N-Acetyl-DL-alanine

Molecular docking and molecular dynamics (MD) simulations are pivotal computational methods for studying how a ligand, such as this compound, interacts with a biological target, typically an enzyme. nih.govmdpi.com Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor, while MD simulations provide a dynamic view of the complex, revealing conformational changes and interaction stability over time. ajchem-a.com

Molecular Docking: This technique computationally places the ligand into the binding site of a protein, exploring various possible conformations and orientations. nih.gov A scoring function is then used to estimate the binding affinity for each pose, helping to identify the most likely binding mode. For this compound, docking could be used to study its interaction with enzymes like aminoacylases, which are known to catalyze the hydrolysis of N-acyl-amino acids. researchgate.net The process would involve preparing the 3D structures of both the enzyme and this compound, defining the binding site on the enzyme, and then running the docking algorithm to predict how the D- and L-enantiomers fit into the active site. This can provide initial hypotheses about the structural basis of enantioselectivity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to analyze the stability and dynamics of the predicted enzyme-ligand complex. ajchem-a.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the complex over time, typically on the nanosecond to microsecond scale. ajchem-a.comresearchgate.net For an this compound-enzyme complex, an MD simulation can reveal:

The stability of key hydrogen bonds and hydrophobic interactions.

Conformational changes in the protein or ligand upon binding.

The role of water molecules in mediating interactions at the binding site.

The calculation of binding free energies, which provides a more rigorous prediction of binding affinity than docking scores alone.

While specific MD studies focusing solely on this compound are not extensively documented in the provided search results, the methodology is widely applied to similar peptide and amino acid derivative systems. nih.govacs.org For instance, simulations of alanine-based peptides in water are used to understand their conformational preferences, such as the tendency to form helical structures. acs.org Similar principles are applied to study enzyme complexes, where the stability of the ligand within the binding pocket is assessed using metrics like the Root Mean Square Deviation (RMSD). ajchem-a.comnih.gov

| Simulation Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | OPLS, AMBER, CHARMM | Defines the potential energy of the system based on atomic positions. |

| Solvent Model | TIP3P, SPC/E | Explicitly models water molecules to simulate aqueous conditions. |

| Simulation Time | 100-1000 ns | The duration of the simulation, chosen to be long enough to observe relevant molecular motions. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature to mimic physiological conditions. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Quantifies the stability of the complex and identifies key interactions. |

Theoretical Predictions of Reactivity and Stereochemical Outcomes in this compound Transformations

Theoretical and quantum mechanical methods, particularly Density Functional Theory (DFT), are used to predict the intrinsic reactivity of molecules and the likely outcomes of their chemical transformations. aps.org These calculations provide insights into the electronic structure of a molecule, which governs its chemical behavior.

For N-Acetyl-L-alanine, DFT calculations have been used to study its conformational stability and vibrational spectra. nih.gov The trans conformer, stabilized by an intramolecular hydrogen bond, is predicted to be significantly more stable than the cis conformer. nih.gov Such calculations are foundational for understanding reactivity, as the molecule's preferred conformation influences how it interacts with reactants or enzyme active sites.

Key aspects of reactivity that can be predicted include:

Electron Distribution and Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites susceptible to attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability. repec.org

Transition State Theory: Computational methods can be used to locate the transition state structure for a proposed reaction pathway. The energy of this transition state determines the activation energy and, consequently, the reaction rate. By comparing the activation energies for different pathways (e.g., leading to different stereoisomers), the stereochemical outcome of a reaction can be predicted.

In the context of this compound transformations, such as enzymatic hydrolysis, theoretical calculations can model the reaction at the enzyme's active site. This could involve predicting the pKa of the carboxylic acid group, the susceptibility of the amide bond to nucleophilic attack by water (or a catalytic residue), and the relative stability of intermediates for the D- and L-enantiomers, thereby explaining the enzyme's stereoselectivity.

| Computed Property | Method | Implication for Reactivity |

|---|---|---|

| HOMO/LUMO Energy Gap | DFT, Ab initio | Indicates chemical reactivity; a smaller gap suggests higher reactivity. repec.org |

| Electrostatic Potential (ESP) | DFT | Identifies sites for nucleophilic (negative ESP) and electrophilic (positive ESP) attack. |

| Atomic Charges | Mulliken, NBO | Quantifies the electron distribution, highlighting reactive atoms like the carbonyl carbon. |

| Transition State Energy | DFT (e.g., B3LYP) | Determines the activation energy and reaction rate; allows for predicting stereochemical preference. |

Elucidation of Reaction Mechanisms and Intermediate Species (e.g., Acylimine, Carbonium Ion)

Computational modeling is instrumental in elucidating complex reaction mechanisms by identifying and characterizing transient intermediate species that are difficult to observe experimentally. For transformations involving this compound, such as enzymatic hydrolysis or elimination reactions, several key intermediates can be proposed and studied computationally.

Enzymatic Hydrolysis: The stereoselective hydrolysis of this compound by an aminoacylase (B1246476) is a common resolution method. researchgate.net The generally accepted mechanism for this type of amide hydrolysis involves a tetrahedral intermediate. A computational study would model the following steps:

Nucleophilic Attack: A nucleophile from the enzyme's active site (e.g., a hydroxyl group from serine or a zinc-activated water molecule) attacks the electrophilic carbonyl carbon of the amide group in N-Acetyl-alanine.

Formation of a Tetrahedral Intermediate: This attack forms a high-energy, transient intermediate where the carbonyl carbon has four single bonds (a tetrahedral geometry). The stability of this intermediate is often a key determinant of the reaction rate.

Collapse of the Intermediate: The intermediate collapses, leading to the cleavage of the C-N bond. This step is often facilitated by a proton donor in the active site that protonates the nitrogen atom of the leaving group (alanine), making it a better leaving group.

Product Release: The products, acetate (B1210297) and the L- or D-alanine, are released from the active site.

Computational models can calculate the energy profile of this entire pathway, comparing the activation barriers for the D- and L-enantiomers to explain the enzyme's stereoselectivity.

Other Potential Intermediates:

Acylimine: In other transformations, such as enzymatic oxidation or elimination reactions, an acylimine intermediate could be formed. This species contains a C=N double bond and is highly electrophilic, making it susceptible to subsequent nucleophilic attack.

Carbonium Ion: While less common for this specific compound under typical biological conditions, a carbonium ion (carbocation) could be proposed as an intermediate in certain acid-catalyzed reactions, although it would likely be a very high-energy, transient species.

Computational Analysis of Binding Sites and Enantioselective Interactions (e.g., Vancomycin-Based Stationary Phases)